N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-(2,4-Dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex molecular structure that includes a 2-methylimidazo[1,2-a]pyridine core and a 2,4-dimethoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide may serve as a tool for studying biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its biological activity may be harnessed to create drugs for treating various diseases.
Industry: In industry, this compound can be used in the production of advanced materials, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
2,4-Dimethoxybenzylamine
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives
Uniqueness: N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to exhibit specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-16(20-9-5-4-6-15(20)18-11)17(21)19-13-8-7-12(22-2)10-14(13)23-3/h4-10H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIOXNULDKYUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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